molecular formula C11H8N2S B1305622 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine CAS No. 4045-03-8

2-(Thiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B1305622
CAS No.: 4045-03-8
M. Wt: 200.26 g/mol
InChI Key: HZILEJRCRXMSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a thiophene ring attached at the second position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminopyridine with thiophene-2-carbaldehyde under acidic conditions. This reaction typically proceeds via a condensation mechanism, followed by cyclization to form the imidazo[1,2-a]pyridine core.

Another approach involves the use of multicomponent reactions, where 2-aminopyridine, thiophene-2-carbaldehyde, and an appropriate catalyst are combined in a one-pot reaction to yield the desired product. This method is advantageous due to its simplicity and high efficiency.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups at specific positions on the ring system.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the thiophene or imidazo[1,2-a]pyridine rings are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

2-(Thiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.

    Medicine: It is investigated for its potential as a drug candidate due to its pharmacological properties.

    Industry: The compound is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the thiophene ring.

    2-(Furan-2-yl)imidazo[1,2-a]pyridine: A similar compound with a furan ring instead of a thiophene ring.

    2-(Pyridin-2-yl)imidazo[1,2-a]pyridine: A compound with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Thiophen-2-yl)imidazo[1,2-a]pyridine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties to the molecule. This uniqueness can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-thiophen-2-ylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-6-13-8-9(12-11(13)5-1)10-4-3-7-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZILEJRCRXMSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385209
Record name 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4045-03-8
Record name 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine
Reactant of Route 6
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.